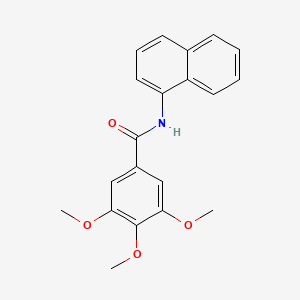

3,4,5-trimethoxy-N-1-naphthylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,5-trimethoxy-N-(1-naphthyl)benzamide is a chemical compound with the molecular formula C20H19NO4 . It is a part of a collection of rare and unique chemicals provided to early discovery researchers .

Molecular Structure Analysis

The molecular weight of 3,4,5-trimethoxy-N-(1-naphthyl)benzamide is 337.37 . The exact structure can be found in the referenced chemical databases .Wissenschaftliche Forschungsanwendungen

- The Schiff base derived from N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+.2Cl-) has been employed for fluoride ion recognition .

- This compound, N-2-[3,4-dimethoxybenzylidene)amino]ethylamine (LH), crystallizes in an orthorhombic system and possesses syn-configuration about the azomethine bond.

- The Bratton–Marshall reagent, a free base of N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+.2Cl-), is used for colorimetric analysis of arylamine-type drugs .

- The free base of N-(1-naphthyl)ethylenediamine dihydrochloride forms charge transfer complexes with π-, σ-, and vacant orbital acceptors, exhibiting antibacterial activities .

- Basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for local anesthetic activity .

- While not directly related to N1-(1-naphthyl)-3,4,5-trimethoxybenzamide, it’s worth noting that certain basic esters of 3,4,5-trimethoxybenzoic acid have been studied for antihypertensive activity .

Fluoride Ion Recognition

Colorimetric Analysis of Arylamine Drugs

Antibacterial Activities and Charge Transfer Complexes

Local Anesthetic Activity

Antihypertensive Activity

Enhanced Anticancer Profile

Zukünftige Richtungen

While specific future directions for 3,4,5-trimethoxy-N-1-naphthylbenzamide are not mentioned in the literature, related compounds such as resveratrol and its natural analogue 3,4′,5-trans-Trimethoxystilbene have shown potential in cancer research . This suggests that similar compounds could also have potential applications in medical and pharmaceutical research.

Wirkmechanismus

Target of Action

A structurally similar compound, n-1-naphthylphthalamic acid (npa), has been found to interact with pin-formed (pin) auxin transporters . These transporters play a crucial role in the directional intercellular transport of the phytohormone auxin, which is essential for plant growth and development .

Mode of Action

NPA directly associates with and inhibits PIN auxin transporters . This inhibition affects the polar auxin transport, leading to changes in plant growth and development .

Biochemical Pathways

The inhibition of pin auxin transporters by npa affects the auxin pathway . This pathway is responsible for regulating various processes in plants, including cell expansion, division, and differentiation .

Result of Action

The inhibition of pin auxin transporters by npa can lead to changes in plant growth and development, including alterations in cell expansion, division, and differentiation .

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-naphthalen-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-12H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWASYLLUIBHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-naphthyl)-3,4,5-trimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5673885.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5673898.png)

![methyl {1-methyl-2-oxo-2-[3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undec-9-yl]ethyl}carbamate](/img/structure/B5673900.png)

![10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5673902.png)

![2-{3-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-4,5-dimethyl-1H-benzimidazole](/img/structure/B5673924.png)

![4-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5673929.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5673946.png)

![2-(3-phenylpropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673957.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5673963.png)

![4-[(4-bromo-2-fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5673965.png)